molecular formula C26H23ClN2O2S B11544240 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No. B11544240
M. Wt: 463.0 g/mol
InChI Key: WZOKLCVYPFCIFK-UHFFFAOYSA-N
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Description

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a benzothiophene moiety, and functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 4-(diethylamino)benzaldehyde with 3-chloro-1-benzothiophene-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a dehydrating agent to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

    Substitution: The chloro group in the benzothiophene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-[(E)-{[4-(diethylamino)phenyl]imino}methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s aromatic rings and functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler ester with similar functional groups but lacking the complex aromatic structure.

    Verapamil Related Compound F: Shares some structural similarities but differs in its pharmacological properties.

properties

Molecular Formula

C26H23ClN2O2S

Molecular Weight

463.0 g/mol

IUPAC Name

[2-[[4-(diethylamino)phenyl]iminomethyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C26H23ClN2O2S/c1-3-29(4-2)20-15-13-19(14-16-20)28-17-18-9-5-7-11-22(18)31-26(30)25-24(27)21-10-6-8-12-23(21)32-25/h5-17H,3-4H2,1-2H3

InChI Key

WZOKLCVYPFCIFK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CC=C2OC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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